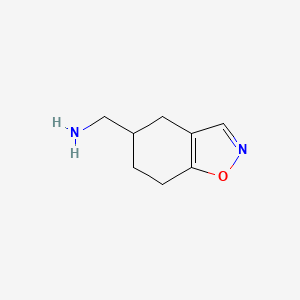

![molecular formula C12H16ClN3O B1490152 2-(3-Chloropyrazin-2-yl)-6-oxa-2-azaspiro[4.5]decane CAS No. 2097991-42-7](/img/structure/B1490152.png)

2-(3-Chloropyrazin-2-yl)-6-oxa-2-azaspiro[4.5]decane

Vue d'ensemble

Description

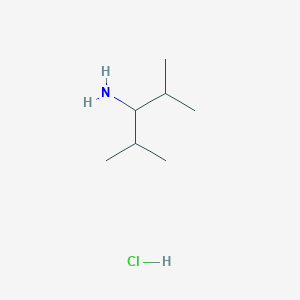

The compound “2-(3-Chloropyrazin-2-yl)-6-oxa-2-azaspiro[4.5]decane” is a complex organic molecule that contains a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms), a spirocyclic structure (two rings sharing a single atom), and a chlorine atom. Pyrazine derivatives are known to have various biological activities .

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is stored and used. Pyrazine compounds can participate in various chemical reactions, but without more specific information, it’s difficult to predict the exact reactions for this compound .Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

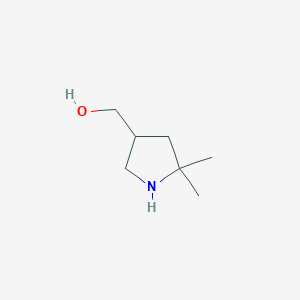

A convenient synthesis approach has been developed for new 8-oxa-2-azaspiro[4.5]decane derivatives, starting from commercially available reagents. These compounds are promising for the production of important biologically active compounds, indicating their significance in medicinal chemistry and drug development (Ogurtsov & Rakitin, 2020).

Spiroaminals in Natural and Synthetic Products

Spiroaminals, including 1-oxa-7-azaspiro[5.5]undecane and similar systems, are found in the core structures of natural or synthetic products that exhibit significant biological activities. The novelty of their skeletons and their potential applications have made these compounds challenging targets for chemical synthesis, showcasing their relevance in the discovery of new therapeutic agents (Sinibaldi & Canet, 2008).

Tuberculostatic Activity

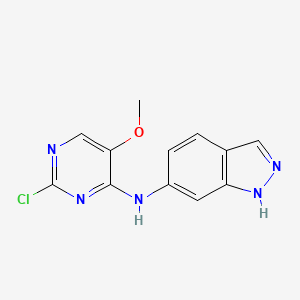

Studies on pyrazine derivatives have led to the synthesis of new derivatives with a focus on their tuberculostatic activity. The synthesis involved substituting the chlorine atom of 2-cyano-6-chloropyrazine with amines, leading to compounds that were tested for their activity against tuberculosis. Some of these new derivatives exhibited minimum inhibitory concentration (MIC) values indicating their potential as tuberculostatic agents (Milczarska, Foks, & Zwolska, 2005).

Anticonvulsant Activity

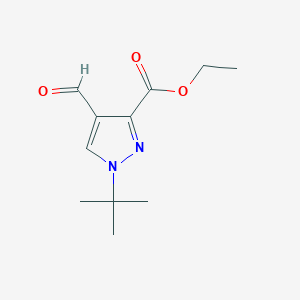

A series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives were synthesized and evaluated for their anticonvulsant and neurotoxic properties. This research contributes to the understanding of structural modifications on anticonvulsant activity, highlighting the potential of these spirocyclic compounds in developing new treatments for epilepsy (Obniska, Kamiński, & Tatarczyńska, 2006).

Spirocyclic Oxetane-Fused Compounds

The synthesis of spirocyclic oxetane-fused benzimidazole and related compounds demonstrates the versatility of spirocyclic frameworks in synthesizing complex molecular structures. This research opens up new avenues in the synthesis of heterocyclic compounds with potential applications in drug discovery and material science (Gurry, McArdle, & Aldabbagh, 2015).

Mécanisme D'action

Target of Action

The compound’s primary targets are likely to be specific proteins or enzymes in the body. The exact targets would depend on the structure of the compound and its chemical properties. For example, pyrazine derivatives have been known to interact with various receptors and enzymes .

Mode of Action

The compound would interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. This interaction could either activate or inhibit the function of the target, leading to changes in cellular processes .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its targets. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could alter the production of certain metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and size could influence how well the compound is absorbed, how it is distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in gene expression to alterations in cellular metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Propriétés

IUPAC Name |

2-(3-chloropyrazin-2-yl)-6-oxa-2-azaspiro[4.5]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O/c13-10-11(15-6-5-14-10)16-7-4-12(9-16)3-1-2-8-17-12/h5-6H,1-4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOOXAHSASWSLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC2(C1)CCN(C2)C3=NC=CN=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chloropyrazin-2-yl)-6-oxa-2-azaspiro[4.5]decane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Propan-2-yl)phenyl]but-3-enoic acid](/img/structure/B1490079.png)

![2-chloro-N-methyl-N-[1-(3-nitrophenyl)ethyl]acetamide](/img/structure/B1490081.png)

![4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B1490084.png)

![5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine](/img/structure/B1490086.png)

![8-Chloro-3-iodoimidazo[1,2-A]pyridine](/img/structure/B1490087.png)

![{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}(methyl)amine](/img/structure/B1490091.png)